molecular formula C20H24N2O5S2 B359146 1,1'-[oxybis(4,1-phenylenesulfonyl)]bis-pyrrolidine CAS No. 445224-66-8

1,1'-[oxybis(4,1-phenylenesulfonyl)]bis-pyrrolidine

Cat. No.: B359146
CAS No.: 445224-66-8
M. Wt: 436.5g/mol
InChI Key: NKRKFNGUZWKFJK-UHFFFAOYSA-N
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Description

1,1'-[oxybis(4,1-phenylenesulfonyl)]bis-pyrrolidine is a complex organic compound characterized by the presence of pyrrolidine and sulfonyl groups attached to a phenoxyphenyl backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1'-[oxybis(4,1-phenylenesulfonyl)]bis-pyrrolidine typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a pyrrolidine derivative reacts with a sulfonyl chloride derivative in the presence of a base. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and consistency.

Chemical Reactions Analysis

Types of Reactions

1,1'-[oxybis(4,1-phenylenesulfonyl)]bis-pyrrolidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl groups to thiols or sulfides.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the phenoxy or pyrrolidine groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Various halides or organometallic reagents under anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.

Scientific Research Applications

Chemistry

In chemistry, 1,1'-[oxybis(4,1-phenylenesulfonyl)]bis-pyrrolidine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology

In biological research, this compound may be used as a probe to study enzyme interactions and protein functions. Its ability to form stable complexes with biological molecules makes it valuable in biochemical assays and imaging studies.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its interactions with specific molecular targets can be exploited to develop new drugs for treating various diseases.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of 1,1'-[oxybis(4,1-phenylenesulfonyl)]bis-pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl groups can form strong bonds with active sites, inhibiting or modulating the activity of the target molecules. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or industrial effects.

Comparison with Similar Compounds

Similar Compounds

  • ({4-[4-(Methylsulfonyl)phenoxy]phenyl}sulfonyl)pyrrolidine
  • ({4-[4-(Ethylsulfonyl)phenoxy]phenyl}sulfonyl)pyrrolidine
  • ({4-[4-(Butylsulfonyl)phenoxy]phenyl}sulfonyl)pyrrolidine

Uniqueness

1,1'-[oxybis(4,1-phenylenesulfonyl)]bis-pyrrolidine stands out due to its specific combination of pyrrolidine and sulfonyl groups, which confer unique chemical properties and reactivity. This makes it particularly valuable for applications requiring precise molecular interactions and stability.

Properties

IUPAC Name

1-[4-(4-pyrrolidin-1-ylsulfonylphenoxy)phenyl]sulfonylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O5S2/c23-28(24,21-13-1-2-14-21)19-9-5-17(6-10-19)27-18-7-11-20(12-8-18)29(25,26)22-15-3-4-16-22/h5-12H,1-4,13-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKRKFNGUZWKFJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)S(=O)(=O)N4CCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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